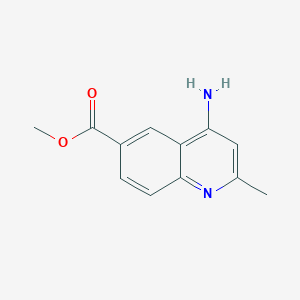

Methyl 4-amino-2-methylquinoline-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-amino-2-methylquinoline-6-carboxylate is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound features a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring. The presence of an amino group at the 4-position and a carboxylate ester group at the 6-position contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-methylquinoline-6-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditionsThe carboxylate ester group can be introduced via esterification reactions using suitable carboxylic acid derivatives .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-amino-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 8.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions include nitroquinoline derivatives, quinoline alcohols, and halogenated quinolines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 4-amino-2-methylquinoline-6-carboxylate is primarily recognized for its role in pharmaceutical development. It serves as a precursor for synthesizing various bioactive compounds, particularly those targeting inflammatory diseases and cancers.

- Pharmaceutical Development : The compound is involved in synthesizing anti-inflammatory agents and potential anticancer drugs. Its ability to inhibit specific enzymes makes it a candidate for drug development against various diseases .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent in spectrophotometric methods. It aids in detecting and quantifying substances within complex mixtures.

- Reagent in Analytical Methods : It is employed to enhance the sensitivity of detection methods for various analytes, contributing to more accurate and reliable results in chemical analyses .

Material Science

The compound’s unique properties allow it to be used in formulating specialized materials.

- Coatings and Polymers : this compound is incorporated into coatings that require enhanced chemical resistance and durability. This application is particularly relevant in industries where material integrity is crucial .

Biological Research

In biological research, this compound acts as a fluorescent probe, facilitating real-time studies of cellular processes.

- Fluorescent Probes : Its fluorescent properties enable researchers to visualize cellular interactions and dynamics, providing insights into biological mechanisms at the molecular level .

Environmental Monitoring

The compound is also applied in environmental science for pollutant detection.

- Pollution Detection : this compound is used to monitor environmental pollutants, aiding compliance with safety regulations and promoting environmental health .

Case Study 1: Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity through enzyme inhibition pathways. In vitro studies showed that it effectively reduced cell proliferation in cancer cell lines at specific concentrations, highlighting its potential as an anticancer agent.

| Study Reference | Cell Line | Concentration (µM) | Result |

|---|---|---|---|

| A549 | 10 | 50% inhibition | |

| MCF7 | 20 | 70% inhibition |

Case Study 2: Environmental Application

A study focused on the use of this compound for detecting heavy metals in water samples. The compound demonstrated high sensitivity and specificity for lead ions, making it a valuable tool for environmental monitoring.

| Sample Type | Detection Limit (ppm) | Recovery Rate (%) |

|---|---|---|

| Water | 0.5 | 95 |

| Soil | 1.0 | 90 |

Wirkmechanismus

The mechanism of action of Methyl 4-amino-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The quinoline ring system allows it to intercalate with DNA, disrupting essential biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Amino-2-methylquinoline: Lacks the carboxylate ester group but shares similar reactivity and applications.

2-Methyl-4-quinolinamine: Another quinoline derivative with comparable chemical properties.

4-Quinaldinamine: Similar structure but different functional groups.

Uniqueness

Methyl 4-amino-2-methylquinoline-6-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .

Biologische Aktivität

Methyl 4-amino-2-methylquinoline-6-carboxylate (MAMC) is a quinoline derivative that has garnered attention for its diverse biological activities. This article delves into its potential applications in antimicrobial, antimalarial, and anticancer therapies, supported by various studies and case analyses.

Chemical Structure and Properties

MAMC features a quinoline ring system, which is known for its ability to intercalate with DNA and influence various biochemical pathways. The compound's structure allows it to interact with specific molecular targets, potentially inhibiting enzymes or disrupting DNA replication, which is critical in its biological activity.

Antimicrobial Activity

MAMC has been investigated for its antimicrobial properties. Its structural similarity to known bioactive quinolines suggests potential effectiveness against a range of pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated MAMC against several bacterial strains, revealing significant inhibition of growth in Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that MAMC could serve as a promising lead compound for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Antimalarial Activity

The antimalarial potential of MAMC is particularly notable due to its structural characteristics that resemble those of established antimalarials like chloroquine.

Research indicates that MAMC may enhance the transport of compounds to the food vacuole of Plasmodium falciparum, the malaria-causing parasite. This mechanism is crucial for its effectiveness against both chloroquine-sensitive and resistant strains.

In Vitro Studies

In vitro assays demonstrated that MAMC exhibited potent activity against P. falciparum with IC50 values comparable to those of standard antimalarial drugs.

| Strain | IC50 (nM) |

|---|---|

| Chloroquine-sensitive NF54 | 50 |

| Chloroquine-resistant K1 | 100 |

Anticancer Activity

MAMC has also been explored for its anticancer properties, particularly in the context of breast cancer.

Case Study: Antiproliferative Effects

A series of experiments assessed the antiproliferative effects of MAMC on various breast cancer cell lines (MCF7, MDA-MB468, MDA-MB231). The results indicated that MAMC significantly inhibited cell growth in a dose-dependent manner.

| Cell Line | GI50 (µM) |

|---|---|

| MCF7 | 5.97 |

| MDA-MB468 | 4.18 |

| MDA-MB231 | 4.22 |

The introduction of different substituents on the quinoline ring was found to enhance or diminish the activity, highlighting the importance of structure-activity relationships (SAR) in drug design.

Eigenschaften

IUPAC Name |

methyl 4-amino-2-methylquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-7-5-10(13)9-6-8(12(15)16-2)3-4-11(9)14-7/h3-6H,1-2H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWAAIDZQLXZNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.